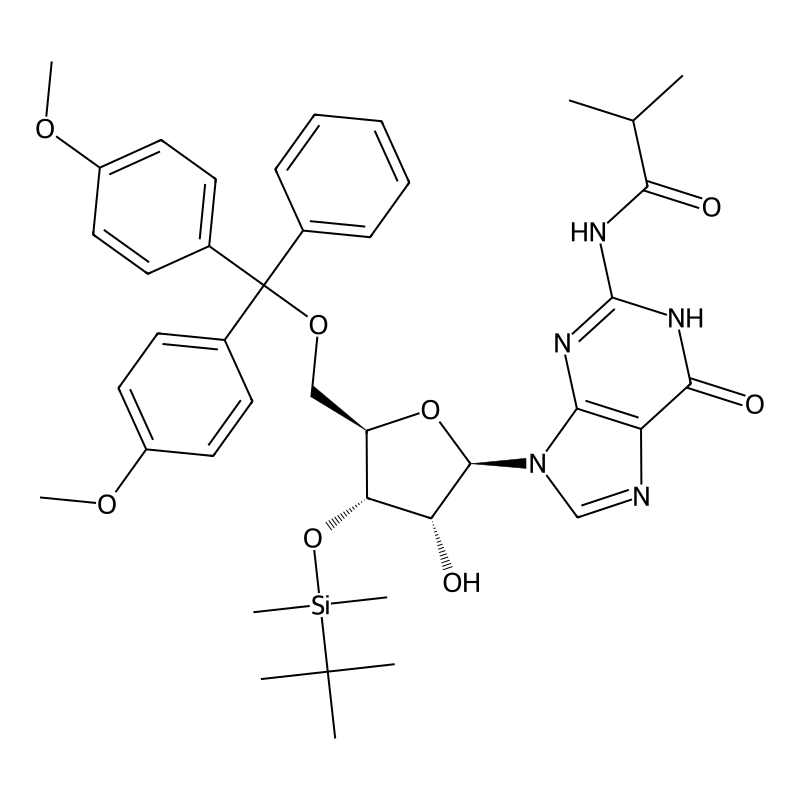5'-DMT-3'-TBDMS-ibu-rG

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
5'-Dimethoxytrityl-3'-Tert-butyldimethylsilyl-isobutyryl-riboguanosine, commonly referred to as 5'-DMT-3'-TBDMS-ibu-rG, is a modified nucleoside that incorporates specific protective groups to facilitate its use in nucleic acid synthesis. This compound is characterized by its unique structure, which includes a dimethoxytrityl group at the 5' position and a tert-butyldimethylsilyl group at the 3' position, along with an isobutyryl group attached to the nitrogen atom of the guanine base. Its molecular formula is C₄₁H₅₁N₅O₈Si, and it plays a significant role in enhancing the stability and efficiency of oligonucleotide synthesis.
5'-DMT-3'-TBDMS-ibu-rG itself doesn't have a specific biological mechanism of action. It functions as a chemically modified building block for DNA synthesis. Once incorporated into a DNA strand and deprotected, the resulting guanosine with the isobutyryl group may influence specific interactions depending on the context of the DNA sequence [].
Modified Nucleoside for DNA Synthesis
'-DMT-3'-TBDMS-ibu-rG is a chemically modified nucleoside. Nucleosides are the building blocks of nucleic acids, which include DNA and RNA. This specific nucleoside has modifications at both the 5' and 3' positions of its sugar ring. These modifications are designed to improve its properties for use in deoxyribonucleic acid (DNA) synthesis.
- 5'-DMT (dimethoxytrityl) group: This modification protects the nucleoside from unwanted reactions during DNA synthesis. Source: Chemical synthesis of DNA:
- 3'-TBDMS (tert-butyldimethylsilyl) group: This modification protects the 3' hydroxyl group of the nucleoside, which is essential for forming phosphodiester linkages between nucleotides in DNA. The TBDMS group can be easily removed after DNA synthesis is complete. Source: Solid-phase oligonucleotide synthesis:
By incorporating 5'-DMT-3'-TBDMS-ibu-rG into a DNA synthesis process, researchers can create specific DNA sequences for various applications, such as:
- Gene cloning and mutagenesis: Modified nucleosides can be used to introduce mutations or other changes into genes for functional studies. Source: Site-directed mutagenesis in vitro:
- Development of DNA probes: These probes can be used to detect specific DNA sequences in biological samples. Source: Oligonucleotide probes for infectious disease diagnosis:
- Aptamers and Antisense Therapeutics: Aptamers are short, single-stranded DNA molecules that can bind to specific targets. Antisense therapeutics are DNA molecules designed to bind to complementary mRNA sequences, thereby inhibiting gene expression. Source: Aptamers as functional therapeutics: Recent progress:
The synthesis of 5'-DMT-3'-TBDMS-ibu-rG typically involves several steps:
- Protection: Starting from riboguanosine, protective groups are added to the hydroxyl groups to prevent unwanted reactions during synthesis.
- Phosphorylation: The modified nucleoside is phosphorylated to form a phosphoramidite derivative.
- Coupling: This derivative can then be coupled with other nucleotides using standard oligonucleotide synthesis techniques.
- Deprotection: Following synthesis, protective groups are selectively removed to yield the final product .
5'-DMT-3'-TBDMS-ibu-rG is primarily used in:
- Oligonucleotide Synthesis: Its modifications allow for the efficient production of RNA sequences with improved stability and functionality.
- Therapeutic Development: Modified nucleotides like this one are crucial in developing RNA-based therapeutics, including small interfering RNA (siRNA) and antisense oligonucleotides .
Interaction studies involving 5'-DMT-3'-TBDMS-ibu-rG focus on its binding properties with complementary RNA or DNA strands. The modifications enhance hybridization efficiency and stability, making it suitable for applications requiring precise molecular interactions. These studies often utilize techniques such as surface plasmon resonance or fluorescence resonance energy transfer to assess binding kinetics and affinities .
Several compounds share structural similarities with 5'-DMT-3'-TBDMS-ibu-rG. Below is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5'-DMT-2'-O-TBDMS-Guanosine | Contains a dimethoxytrityl group and TBDMS | Lacks isobutyryl modification |
| 5'-DMT-3'-O-TBDMS-Adenosine | Dimethoxytrityl group at 5' position | Different base (adenosine) |
| 5'-DMT-3'-O-TBDMS-Cytidine | Similar protective groups | Different base (cytidine) |
| 5'-DMT-2'-O-TBDMS-Isobutyryl-Ribothymidine | Contains an isobutyryl group | Ribothymidine base offers different properties |
The unique combination of modifications in 5'-DMT-3'-TBDMS-ibu-rG enhances its utility in specific applications where stability and reactivity are paramount compared to other modified nucleosides.








